5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride
Description
5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a heterocyclic organic compound with the molecular formula C₉H₁₃Cl₂FN₂ and a molecular weight of 239.12 g/mol . Its structure comprises a pyridine ring substituted with fluorine at the 5-position and a pyrrolidine ring (a five-membered secondary amine) at the 2-position (SMILES: C1CNCC1C2=NC=C(C=C2)F) . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Key physicochemical properties include a predicted collision cross-section (CCS) of 136.1 Ų for the [M+H]+ adduct and a purity of 95% . Its CAS numbers are listed as EN300-245100 and 1909325-25-2, though this discrepancy requires further verification .
Properties
IUPAC Name |
5-fluoro-2-pyrrolidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-1-2-9(12-6-8)7-3-4-11-5-7;;/h1-2,6-7,11H,3-5H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVASYIRPVQBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain fluorinated pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Key Structural and Functional Differences
Substituent Effects: The trifluoromethyl group in ’s compound enhances metabolic stability and lipophilicity compared to the target’s fluorine .
Salt Forms and Solubility :
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound’s [M+H]+ CCS (136.1 Ų) is smaller than its [M+Na]+ adduct (147.5 Ų), reflecting adduct-dependent conformational changes . Comparable data for analogues are unavailable, but molecular weight trends suggest higher CCS values for bulkier compounds (e.g., ’s MW 584.78 vs. target’s 239.12) .
- Polarity : The pyrrolidine ring in the target contributes to basicity (pKa ~8–9), whereas oxadiazole () and pyrazole-ether () substituents may reduce basicity .
Biological Activity
5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride is a fluorinated pyridine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a pyrrolidine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is CHClFN, with a molecular weight of approximately 202.08 g/mol. The structure includes a pyridine ring substituted with a fluorine atom and a pyrrolidine group, which may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:
- Inhibition of Cell Proliferation : Studies indicate that compounds similar to 5-Fluoro-2-(pyrrolidin-3-yl)pyridine exhibit potent inhibition of cancer cell lines, particularly L1210 mouse leukemia cells, with IC values in the nanomolar range .
- Antimicrobial Activity : Research on related pyrrolidine derivatives has shown significant antibacterial and antifungal properties. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains .
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Case Studies
- Anticancer Activity : In a study evaluating various fluorinated compounds, 5-Fluoro-2-(pyrrolidin-3-yl)pyridine showed significant growth inhibition in L1210 mouse leukemia cells. The mechanism involved the intracellular release of active metabolites that hindered DNA synthesis .
- Antimicrobial Evaluation : A series of pyrrolidine derivatives were tested for their antimicrobial properties. The results indicated that some derivatives exhibited potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance bioactivity .
Research Findings
Recent studies have focused on optimizing the structure of pyridine derivatives to improve their pharmacological profiles. These modifications often aim to enhance binding affinity to target proteins involved in disease processes, such as kinases or receptors associated with cancer proliferation.
Q & A
Basic: What are the standard synthetic routes for synthesizing 5-Fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions between fluoropyridine precursors and pyrrolidine derivatives. For example, 5-fluoropyridine derivatives can undergo nucleophilic substitution with pyrrolidine intermediates under conditions optimized for regioselectivity (e.g., using polar aprotic solvents like DMSO) .
- Salt formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing aqueous solubility .
- Purification : Column chromatography or recrystallization is used to isolate the product. Reaction yields depend on temperature control (e.g., 60–80°C) and catalyst selection (e.g., palladium for cross-coupling) .
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the pyrrolidine ring substitution pattern and fluorine position. For example, the fluorine atom at C5 of the pyridine ring causes distinct splitting patterns in H NMR (e.g., coupling constants ) .
- X-ray Crystallography : Resolves stereochemistry and salt formation. Dihydrochloride salts often form hydrogen-bonded networks, confirmed by crystal lattice analysis .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ) and isotopic patterns .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for pyridine-pyrrolidine coupling .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency. Ligand choice (e.g., Xantphos) reduces side reactions .
- Temperature Control : Maintaining 60–80°C minimizes byproduct formation during cyclization steps .
- Inert Atmosphere : Reactions conducted under nitrogen/argon prevent oxidation of sensitive intermediates .
Advanced: How to resolve contradictions in NMR data (e.g., unexpected splitting patterns)?
Methodological Answer:
- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., ring puckering in pyrrolidine) that may cause signal broadening .
- 2D NMR Techniques : COSY and NOESY clarify through-space interactions, distinguishing between regioisomers .
- Computational Validation : Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants for comparison with experimental data .
Basic: What are the solubility and formulation considerations for this dihydrochloride salt?
Methodological Answer:
- Solubility : The dihydrochloride form increases water solubility (e.g., >50 mg/mL in PBS at pH 7.4) but may precipitate in alkaline buffers. Pre-formulation studies should assess pH-dependent stability .
- Lyophilization : Freeze-drying aqueous solutions produces stable powders for long-term storage .
- Excipient Compatibility : Test with common excipients (e.g., mannitol, trehalose) to prevent salt dissociation .
Advanced: How to design bioactivity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize receptors common to pyrrolidine-pyridine hybrids (e.g., GPCRs, ion channels) .
- Binding Assays : Use radiolabeled ligands (e.g., H-labeled competitors) to measure IC values .
- Functional Assays : Calcium flux or cAMP assays validate agonism/antagonism. Include positive controls (e.g., known GPCR modulators) .
- Toxicity Screening : MTT assays on HEK293 or HepG2 cells assess cytotoxicity at relevant concentrations .
Basic: What are the handling and storage guidelines?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the dihydrochloride salt .
- Safety Protocols : Use fume hoods for weighing; PPE (gloves, lab coat) is mandatory. Avoid inhalation/contact due to potential irritancy .
- Shelf Life : Monitor via periodic HPLC purity checks; typical stability >2 years under recommended conditions .
Advanced: How to analyze purity using HPLC and mass spectrometry?
Methodological Answer:
- HPLC Method : Use a C18 column (5 µm, 150 mm), mobile phase gradient (0.1% TFA in acetonitrile/water), and UV detection at 254 nm. Retention time should match reference standards .
- MS/MS Fragmentation : Characterize impurities via collision-induced dissociation (CID). For example, a common impurity (unreacted pyrrolidine precursor) shows m/z 86.1 .
- Limit of Detection (LOD) : Validate methods to detect impurities at ≤0.1% .
Basic: How is structural elucidation performed via computational methods?
Methodological Answer:
- In Silico Tools : PubChem-derived InChI and SMILES notations (e.g.,
C1C[N+H](C(C1)F)C2=NC(=CC=C2)F.Cl.Cl) guide molecular docking studies . - Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding) using AMBER or GROMACS .
- Electronic Properties : DFT calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Advanced: How to address unexpected biological activity (e.g., off-target effects)?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography or SPR to identify unintended protein binders .
- Metabolite Identification : LC-MS/MS detects metabolic byproducts (e.g., N-oxidation of pyrrolidine) that may contribute to off-target effects .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
